molecular formula C13H15NO3 B1289310 N-Boc-5-Hydroxyindole CAS No. 434958-85-7

N-Boc-5-Hydroxyindole

Cat. No. B1289310
M. Wt: 233.26 g/mol
InChI Key: BYFYKCHJFIWCPC-UHFFFAOYSA-N
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Description

N-Boc-5-Hydroxyindole is a derivative of indole, a heterocyclic compound with a wide range of applications in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amine functionality. While the provided papers do not directly discuss N-Boc-5-Hydroxyindole, they do provide insights into the synthesis and reactivity of related N-Boc-protected indoles and hydroxyindoles, which can be extrapolated to understand the properties and potential synthetic routes for N-Boc-5-Hydroxyindole.

Synthesis Analysis

The synthesis of N-Boc-protected indoles can be achieved through various methods. One approach is the electrophilic amination of amino acids and their derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, as described in the synthesis of terminal tert-butyloxycarbonyl protected hydrazino acids . Another method involves the intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes under transfer hydrogenation conditions to form N-hydroxyindoles, which could potentially be further modified to introduce a Boc-protecting group .

Molecular Structure Analysis

The molecular structure of N-Boc-5-Hydroxyindole would consist of an indole core with a hydroxy group at the 5-position and a Boc-protected amine. The presence of the Boc group would influence the reactivity of the molecule, particularly in terms of its resistance to acidic conditions typically used to deprotect amines. The steric bulk of the Boc group could also affect the molecule's conformation and its ability to participate in certain chemical reactions.

Chemical Reactions Analysis

N-Boc-protected indoles can participate in a variety of chemical reactions. For instance, the vinylogous Mukaiyama-type Mannich addition of silyloxyindoles to N-Boc imines leads to the formation of chiral α-alkylidene-δ-amino-2-oxindole products . This demonstrates the utility of N-Boc-protected indoles in constructing complex, chiral indole-based scaffolds. Additionally, the reactivity of N-Boc-protected indoles with boron compounds, as seen in the generation of zwitterionic species with N-methylindole, suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-5-Hydroxyindole would be influenced by both the hydroxy and Boc-protected amine groups. The hydroxy group would contribute to the molecule's polarity and potential for hydrogen bonding, affecting its solubility in various solvents. The Boc group would increase the molecule's steric bulk and molecular weight, potentially affecting its boiling point, melting point, and overall stability. The presence of the Boc group would also render the amine less nucleophilic and more resistant to deprotection under non-harsh conditions.

Scientific Research Applications

Synthetic Applications

Convergent Synthesis Approach A study by Laporte et al. (2013) introduced a convergent synthesis method for 3,4-disubstituted 5-hydroxyindoles, which are useful for synthetic and biological applications. This method employs microwave heating to initiate an intramolecular [4 + 2]-cycloaddition, followed by a sequence of fragmentation, aromatization, and N-Boc deprotection, achieving yields ranging from 15 to 74% (Laporte, Hong, Xu, & Wipf, 2013).

Organocatalytic Asymmetric Synthesis Shan et al. (2016) developed a highly efficient asymmetric Mannich reaction using 3-monosubstituted 3-aminooxindoles/3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines. This process, catalyzed by chiral bifunctional thiourea-tertiary amine, yields a variety of vicinal oxindole-diamines/amino alcohols with up to 99% yields and excellent enantioselectivities (Shan et al., 2016).

Biological Applications

Fluorophore for Protein Analysis Robinson et al. (2009) explored the absorption and emission spectrum of 5-hydroxyindole, highlighting its role as a fluorophore for the non-natural amino acid 5-hydroxytryptophan. This compound is of interest for probing protein structure, dynamics, and function, with studies demonstrating its effectiveness across different solvents (Robinson et al., 2009).

Enhancing Neurotransmitter Release Research by Zwart et al. (2002) found that 5-hydroxyindole can potentiate human alpha 7 nicotinic acetylcholine receptor-mediated responses, significantly enhancing acetylcholine-induced glutamate release in cerebellar slices. This suggests a potential application in neurological research and therapy (Zwart et al., 2002).

EZH2 Inhibition for Antiproliferative Effects Du et al. (2020) utilized 5-hydroxyindole derivatives to synthesize EZH2 inhibitors, demonstrating significant inhibitory activity against K562 cells. This research presents a pathway to designing potent EZH2 inhibitors for cancer therapy applications (Du et al., 2020).

Safety And Hazards

N-Boc-5-Hydroxyindole should be handled with care to avoid contact with skin and eyes . It should also be kept away from heat and sources of ignition .

Future Directions

The use of electrochemistry in small-molecule synthesis has experienced a renaissance over the past few decades . The eCLIC reaction, for instance, has potential applications in the site-specific labelling of various recombinant proteins . Furthermore, the role of bacterial metabolism in altering gut motility suggests potential for microbiota-targeted interventions .

properties

IUPAC Name

tert-butyl 5-hydroxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-7-6-9-8-10(15)4-5-11(9)14/h4-8,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFYKCHJFIWCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626733
Record name tert-Butyl 5-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-5-Hydroxyindole

CAS RN

434958-85-7
Record name tert-Butyl 5-hydroxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of the product of Example 93A (680 mg, 2.103 mmol) in ethanol (20 mL) was treated with 10% palladium-on-carbon (68 mg) and ammonium formate (265 mg, 4.205 mmol), and stirred at room temperature under a nitrogen atmosphere for 1 hour. The reaction was filtered through a 0.45 μ PTFE membrane and the catalyst washed with methanol. The filtrate was concentrated by rotary evaporation under vacuum and the residue taken up in ethyl acetate (50 mL), washed with water (2×25 mL) and brine (25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to provide the title compound as a white solid (475 mg, 96%).
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68 mg
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96%

Synthesis routes and methods II

Procedure details

A solution (0.18 M) of tert-butyl 5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate in THF was treated with TBAF (1.1 eq) at 0° C. The mixture was stirred at that temperature for 10 min and allowed to reach room temperature. The reaction was quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The organic layer was washed with H2O, brine and dried over Na2SO4. The crude product was purified by column chromatography on silica gel (Petroleum ether:EtOAc 92/8) to afford the title compound as a colorless oil.
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